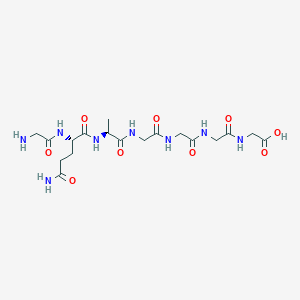![molecular formula C36H30O2 B14247472 [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol CAS No. 395059-22-0](/img/structure/B14247472.png)
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is an organic compound characterized by its unique structure, which includes two diphenylethenyl groups attached to a phenylene ring with two methanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol typically involves the reaction of 2,5-dibromo-1,4-phenylene with diphenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to reduction using lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol can undergo various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenylene ring.
Applications De Recherche Scientifique
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mécanisme D'action
The mechanism of action of [2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is largely dependent on its interaction with other molecules. In materials science, its electronic properties are influenced by the conjugation of the diphenylethenyl groups with the phenylene ring. In biological systems, the compound’s fluorescence can be utilized for imaging purposes, where it interacts with cellular components to provide visual data.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]diamine: Similar structure but with amine groups instead of methanol groups.
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dicarboxylic acid: Contains carboxylic acid groups instead of methanol groups.
Uniqueness
[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and physical properties. Its methanol groups allow for further chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
395059-22-0 |
|---|---|
Formule moléculaire |
C36H30O2 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
[2,5-bis(2,2-diphenylethenyl)-4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C36H30O2/c37-25-33-22-32(24-36(29-17-9-3-10-18-29)30-19-11-4-12-20-30)34(26-38)21-31(33)23-35(27-13-5-1-6-14-27)28-15-7-2-8-16-28/h1-24,37-38H,25-26H2 |
Clé InChI |
NXDWDFHWJYDISU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC(=C(C=C2CO)C=C(C3=CC=CC=C3)C4=CC=CC=C4)CO)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



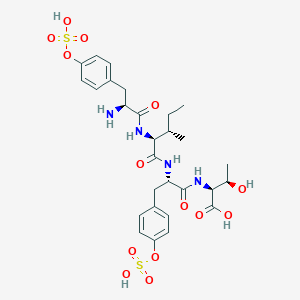
![4-[2-oxo-3-[4-(5-phenylpentylsulfanyl)phenoxy]propoxy]benzoic Acid](/img/structure/B14247404.png)
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
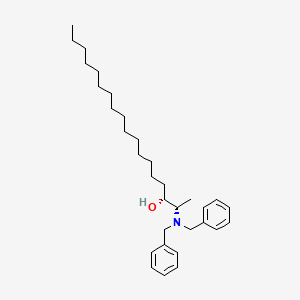
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
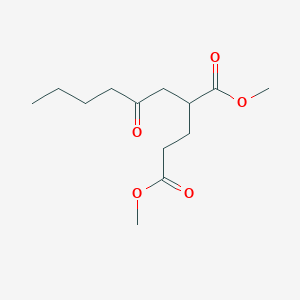
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
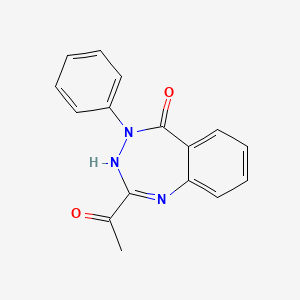
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
